Mycinamicin III -

Mycinamicin III

Catalog Number: EVT-1592379
CAS Number:
Molecular Formula: C36H59NO11
Molecular Weight: 681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin III is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 2-O-methylated 6-deoxysugar javose.
Overview

Mycinamicin III is a member of the mycinamicin family, which consists of macrolide antibiotics characterized by their unique structural features and biological activities. Mycinamicin III, specifically, is a 16-membered macrolide antibiotic that is notable for its efficacy against a variety of bacterial pathogens. The compound is produced by certain strains of the bacterium Micromonospora and exhibits a complex structure that includes branched lactones and sugar moieties.

Source and Classification

Mycinamicin III is derived from the fermentation of Micromonospora species, which are known for their ability to produce various bioactive compounds. This antibiotic falls under the classification of macrolide antibiotics, which are characterized by a large lactone ring. Macrolides are typically effective against Gram-positive bacteria and some Gram-negative bacteria due to their ability to inhibit protein synthesis.

Synthesis Analysis

The synthesis of Mycinamicin III has been approached through both natural extraction methods and total synthesis techniques. The total synthesis involves several key steps:

  1. Starting Materials: The synthesis typically begins with simple organic precursors that serve as building blocks.
  2. Key Reactions: Various reactions such as acylation, methylation, and glycosylation are employed to construct the macrolide framework.
  3. Purification: After synthesis, the product is purified using chromatographic techniques to isolate Mycinamicin III from other reaction by-products.

Recent studies have detailed synthetic pathways that incorporate advanced methodologies such as asymmetric synthesis and catalytic reactions to improve yield and selectivity in producing Mycinamicin III .

Molecular Structure Analysis

The molecular structure of Mycinamicin III consists of a 16-membered lactone ring with specific functional groups that contribute to its biological activity. Key structural features include:

  • Lactone Ring: The core structure is a cyclic ester formed from the reaction between an alcohol and an acid.
  • Sugar Moieties: Mycinamicin III contains desosamine and mycinose sugars at specific positions on the lactone ring, which are critical for its antibiotic activity.
  • Molecular Weight: The molecular weight of Mycinamicin III is approximately 728.35 g/mol, reflecting its complex structure.

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Mycinamicin III undergoes various chemical reactions that are essential for its biosynthesis and functionality:

  1. Hydroxylation: Enzymatic hydroxylation reactions modify specific carbon atoms in the lactone ring, enhancing its reactivity.
  2. Methylation: Methyltransferase enzymes catalyze the addition of methyl groups to hydroxyl groups, influencing the compound's solubility and biological activity.
  3. Glycosylation: The attachment of sugar moieties occurs through glycosyltransferase enzymes, which are crucial for forming the final antibiotic structure.

These reactions highlight the intricate biosynthetic pathways involved in producing Mycinamicin III from simpler precursors .

Mechanism of Action

The mechanism of action of Mycinamicin III primarily involves inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, interfering with peptide bond formation during translation. This action disrupts bacterial growth and replication processes:

  • Binding Site: Mycinamicin III specifically targets regions within the ribosomal RNA, preventing proper assembly of the ribosome.
  • Inhibition Process: By obstructing translation, Mycinamicin III effectively halts protein production necessary for bacterial survival.

This mechanism underscores the compound's effectiveness as an antibiotic against susceptible bacterial strains .

Physical and Chemical Properties Analysis

Mycinamicin III exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range characteristic of macrolides.

These properties influence both its pharmacological profile and formulation in pharmaceutical applications .

Applications

Mycinamicin III has significant applications in scientific research and clinical settings:

  • Antibiotic Therapy: It is used in treating infections caused by susceptible bacteria, particularly those resistant to other antibiotic classes.
  • Research Tool: Mycinamicin III serves as a model compound for studying macrolide antibiotics' mechanisms and developing new derivatives with enhanced efficacy.
  • Biosynthetic Studies: Researchers utilize Mycinamicin III to explore biosynthetic pathways in Micromonospora species, contributing to our understanding of natural product chemistry.
Biosynthetic Pathways and Precursor Relationships of Mycinamicin III

Role in the Mycinamicin Macrolide Antibiotic Biosynthetic Cluster

Mycinamicin III (M-III) is a critical intermediate in the biosynthetic pathway of mycinamicin macrolide antibiotics produced by Micromonospora griseorubida. This 16-membered ring macrolide features a polyketide-derived aglycone core decorated with two deoxysugar moieties: desosamine at the C5 position and a partially methylated 6-deoxyallose residue (javose) at the C21 position. Within the myc gene cluster, M-III occupies a central position between early glycosylation events and late oxidative tailoring reactions. The mycF gene, encoding the M-III 3''-O-methyltransferase, is genomically linked to genes responsible for sugar transfer (mycD), initial methylation (mycE), and cytochrome P450-mediated oxidation (mycG). This physical clustering ensures coordinated expression and substrate channeling, positioning M-III as the obligate precursor for the dimethoxy sugar mycinose—a structural feature essential for antibiotic activity and downstream enzymatic processing [3] [9].

Sequential Methylation Dynamics: MycE and MycF O-Methyltransferase Interactions

The biosynthesis of the mycinose sugar proceeds through two sequential, substrate-specific methylations:

  • MycE (C2''-O-Methyltransferase): Catalyzes the initial methylation of the 2''-hydroxyl group on the 6-deoxyallose sugar of mycinamicin VI (M-VI), yielding M-III (javose-containing intermediate). MycE exhibits absolute specificity for unmethylated 6-deoxyallose and requires Mg²⁺ for activity [10].
  • MycF (C3''-O-Methyltransferase): Specifically methylates the 3''-hydroxyl group of M-III to produce mycinamicin IV (M-IV) with the fully assembled mycinose sugar. MycF exhibits narrow substrate tolerance, rejecting both earlier (M-VI) and later (M-IV) pathway intermediates [8] [9].

Structural Basis for Specificity and Ordering:

  • Conformational Selection: MycF exists in a disordered state without cofactors. S-Adenosylmethionine (SAM) binding induces large-scale structural ordering (notably in the "lid" region, residues 35–55), creating a precise binding pocket for M-III. This conformational change excludes structurally similar compounds like M-VI, enforcing pathway order [8].
  • Metal-Dependent Positioning: A Mg²⁺ ion coordinated by MycF residues Asp³⁵, Glu³⁹, and Asp¹⁰⁰ anchors the 4''- and 6''-hydroxyl groups of M-III. This positions the 3''-hydroxyl optimally for nucleophilic attack on the methylsulfonium center of SAM (converted to SAH, S-adenosylhomocysteine, after methylation) [8] [5].

Table 1: Key Features of Mycinamicin Pathway O-Methyltransferases

EnzymeGeneReaction CatalyzedSubstrate SpecificityCofactor RequirementsStructural Features
MycEmycEM-VI → M-III (C2''-O-methylation)Strict for unmethylated 6-deoxyallose (M-VI)SAM, Mg²⁺Tetrameric; Novel N-terminal auxiliary domain creates substrate pocket
MycFmycFM-III → M-IV (C3''-O-methylation)Strict for monomethylated javose (M-III); Requires prior C2''-methylationSAM, Mg²⁺SAM binding induces disorder-to-order transition; Mg²⁺ coordinates substrate

Substrate Specificity in Post-Polyketide Synthase (PKS) Tailoring Modifications

The substrate recognition mechanisms of MycF critically govern flux through the late stages of mycinamicin biosynthesis:

  • Sugar Methylation as a Molecular Tag: MycF’s absolute requirement for the C2''-methoxy group of M-III acts as a biosynthetic checkpoint. This ensures that downstream P450 enzyme MycG (responsible for C14 hydroxylation and C12/13 epoxidation) only acts on substrates bearing the fully dimethylated mycinose sugar (M-IV or M-V). MycG exhibits significantly reduced activity or incorrect regio/stereochemistry on M-III, demonstrating the interdependence of sugar tailoring and oxidation [6] [8].
  • Steric and Electronic Determinants: Crystallographic studies of MycF in complex with SAH and M-III (PDB: 4X81) reveal a compact binding pocket. Key interactions include:
  • Hydrogen bonding between the javose 4''-OH and MycF Ser¹⁵⁹.
  • Hydrophobic contacts involving the C2''-methoxy group and MycF Phe¹⁰³/Phe²²⁶.
  • Van der Waals interactions between the macrolactone core and MycF residues Leu¹⁰⁴, Leu¹⁸⁵, and Val²²⁵.Mutagenesis (e.g., Phe¹⁰³Ala) significantly impairs activity, confirming the importance of these contacts [8].
  • Discrimination Against Analogues: MycF shows negligible activity against macrocin (a tylosin pathway intermediate with a similar dimethoxy sugar), highlighting its adaptation to the specific stereochemistry and macrolactone context of M-III [8].

Table 2: Substrate Specificity Determinants of MycF

Specificity FactorStructural Basis in MycFConsequence for Catalysis
C2''-Methoxy RequirementPhe¹⁰³/Phe²²⁶ form a hydrophobic pocket accommodating the methyl group; Mutations relax specificityEnforces pathway order; Prevents futile cycles on M-VI or M-IV
3''-OH PositioningMg²⁺ coordination of 4''/6''-OH groups orients 3''-OH near SAM methyl groupEnables regiospecific methylation; Inefficient methylation occurs if Mg²⁺ is absent
Macrolactone RecognitionLeu¹⁰⁴, Leu¹⁸⁵, Val²²⁵ form a shallow cleft accommodating the macrolide aglyconeEnsures context-specific methylation only on M-series intermediates
SAM-Induced OrderingDisordered loop (res. 35-55) folds over SAH/M-III upon SAM bindingCreates the substrate binding site; Prevents unproductive binding of non-cognate molecules

Intermediary Metabolite Analysis: Mycinamicin VI → III → IV Conversion Kinetics

The kinetics of the M-VI → M-III → M-IV conversions reveal critical control points and bottlenecks in mycinamicin biosynthesis:

  • Gene Disruption Studies: Construction of mycE and mycF knockout strains in M. griseorubida provides definitive metabolite profiling:
  • ΔmycE mutants accumulate M-VI (unmethylated 6-deoxyallose), with trace M-III but no M-IV or later metabolites.
  • ΔmycF mutants accumulate M-III (monomethylated javose), confirming its role as the substrate for MycF. Minimal conversion to M-IV occurs, halting the pathway before P450 tailoring [9].
  • In Vitro Kinetics: Purified MycF exhibits Michaelis-Menten kinetics with M-III:
  • Kₘ for M-III: 15.8 ± 2.1 µM
  • k꜀ₐₜ: 0.42 ± 0.03 min⁻¹
  • Catalytic efficiency (k꜀ₐₜ/Kₘ): ~26.6 M⁻¹s⁻¹This efficiency is ~50-fold lower than MycE acting on M-VI, suggesting M-III methylation is a kinetically limiting step, potentially regulating flux towards bioactive mycinamicins [8].
  • HPLC-MS Analysis of Intermediates: Time-course studies using cell-free extracts or purified enzymes demonstrate rapid conversion of M-VI to M-III (via MycE), followed by slower accumulation of M-IV (via MycF). The M-III pool exhibits transient accumulation, consistent with the k꜀ₐₜ difference between MycE and MycF [8] [6].
  • Engineered MycF Variants: The MycF-E35Q/M56A/E139A triple mutant crystallizes more readily but retains wild-type activity towards M-III. Strikingly, this variant acquires low activity (<5% of wild-type with M-III) towards M-VI, methylating its 3''-OH instead of the natural 2''-OH (catalyzed by MycE). This altered regiospecificity produced a novel macrolide, 3'-methoxy-mycinamicin VI, demonstrating the potential for engineered methyltransferases to generate analogs [8].

Table 3: Metabolite Accumulation Profiles in Methyltransferase Disruption Mutants

M. griseorubida StrainPrimary Accumulated Metabolite(s)Downstream Metabolites Detected?Implication
Wild TypeM-I, M-II, M-IV, M-V (final products)YesFunctional pathway
ΔmycEMycinamicin VI (M-VI)No M-III, M-IV, M-I, or M-IIMycE essential for 1st methylation (M-VI→M-III)
ΔmycFMycinamicin III (M-III)Trace M-IV; No M-I or M-IIMycF essential for 2nd methylation (M-III→M-IV); M-IV cannot proceed to M-II without MycG action
ΔmycF + Complemented mycFM-I, M-II, M-IV, M-VYesRestoration of pathway confirms MycF function

Properties

Product Name

Mycinamicin III

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C36H59NO11

Molecular Weight

681.9 g/mol

InChI

InChI=1S/C36H59NO11/c1-10-28-25(19-44-36-34(43-9)32(42)30(40)24(6)46-36)13-11-12-14-27(38)21(3)17-22(4)33(20(2)15-16-29(39)47-28)48-35-31(41)26(37(7)8)18-23(5)45-35/h11-16,20-26,28,30-36,40-42H,10,17-19H2,1-9H3/b13-11+,14-12+,16-15+/t20-,21+,22-,23+,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+/m0/s1

InChI Key

FPIDCOOKEJFXFI-WKUFBULYSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)OC

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